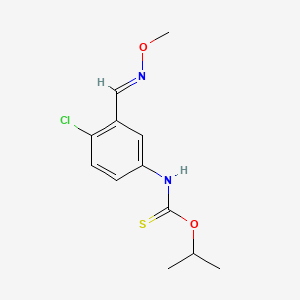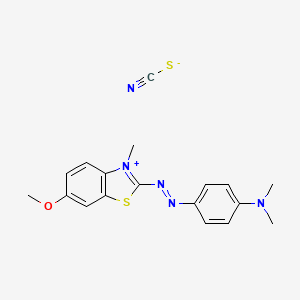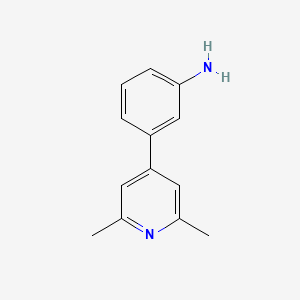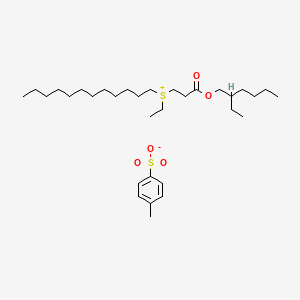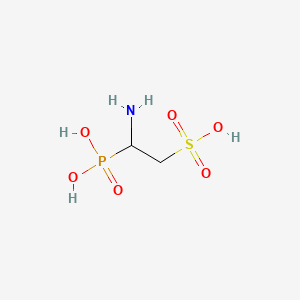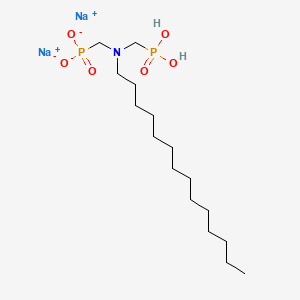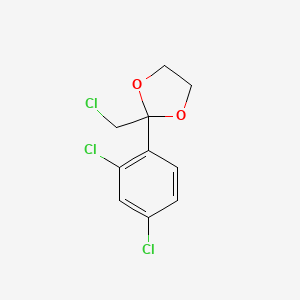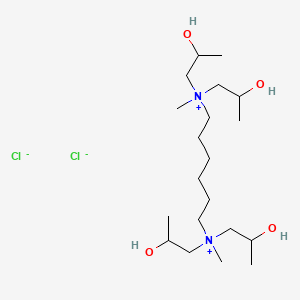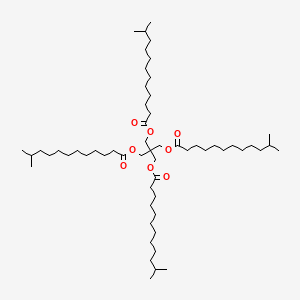![molecular formula C17H19FN2O2 B15180701 N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide CAS No. 94030-95-2](/img/structure/B15180701.png)
N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide typically involves the reaction of 3-fluorobenzylamine with 3-chloropropane-1,2-diol, followed by the reaction with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, maintaining strict control over reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields the corresponding alcohol .
Scientific Research Applications
N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[3-[(3-chlorophenyl)methylamino]-2-hydroxypropyl]benzamide
- N-[3-[(3-bromophenyl)methylamino]-2-hydroxypropyl]benzamide
- N-[3-[(3-iodophenyl)methylamino]-2-hydroxypropyl]benzamide
Uniqueness
N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .
Properties
CAS No. |
94030-95-2 |
|---|---|
Molecular Formula |
C17H19FN2O2 |
Molecular Weight |
302.34 g/mol |
IUPAC Name |
N-[3-(3-fluoro-N-methylanilino)-2-hydroxypropyl]benzamide |
InChI |
InChI=1S/C17H19FN2O2/c1-20(15-9-5-8-14(18)10-15)12-16(21)11-19-17(22)13-6-3-2-4-7-13/h2-10,16,21H,11-12H2,1H3,(H,19,22) |
InChI Key |
HNSPHBVGTCNGOE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(CNC(=O)C1=CC=CC=C1)O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



